molecular formula C21H16F3N3 B11624772 2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11624772
M. Wt: 367.4 g/mol
InChI Key: HLXXSWYTSCLGLF-UHFFFAOYSA-N
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Description

The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged, rigid, and planar scaffold in medicinal chemistry, recognized for its significant synthetic versatility and broad bioactivity profile . This class of N-heterocyclic compounds is a well-established bioisostere of purine, allowing its derivatives to function as potent ATP-competitive inhibitors for a range of kinase targets, making them invaluable in oncology and signal transduction research . Specific PP derivatives have demonstrated promising antitumor potential, with notable enzymatic inhibitory activity against targets like CDK2 and c-Src, which are crucial in cell cycle progression and cancer proliferation . The incorporation of a trifluoromethyl group, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and overall binding affinity . Beyond oncology, the pyrazolo[1,5-a]pyrimidine scaffold has shown relevant biological activities in other research areas, including serving as carbonic anhydrase inhibitors with associated antibiofilm and anti-quorum-sensing properties, which are pertinent in the study of antimicrobial resistance . The specific substitution pattern of 2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is designed to provide a valuable chemical tool for researchers exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Properties

Molecular Formula

C21H16F3N3

Molecular Weight

367.4 g/mol

IUPAC Name

2,5-bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H16F3N3/c1-13-3-7-15(8-4-13)17-11-19(21(22,23)24)27-20(25-17)12-18(26-27)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

HLXXSWYTSCLGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies for Pyrazolo[1,5-a]pyrimidine Core Formation

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via a regioselective cyclocondensation of 3-amino-5-(4-methylphenyl)-1H-pyrazole (1 ) with 1,1,1-trifluoro-4-(4-methylphenyl)but-3-en-2-one (2 ). This reaction proceeds under acidic conditions (e.g., acetic acid reflux) to yield the target compound (3 ) (Figure 1) .

Reaction Mechanism :

  • Aza-Michael Addition : The nucleophilic NH2_2 group of 1 attacks the β-carbon of 2 , forming an enamine intermediate.

  • Cyclization : The pyrazolic nitrogen attacks the adjacent carbonyl group, leading to ring closure and water elimination.

  • Aromatization : Spontaneous dehydration generates the aromatic pyrazolo[1,5-a]pyrimidine core .

Key Parameters :

  • Regioselectivity : Governed by electronic effects of substituents on 2 . Electron-withdrawing groups (e.g., CF3_3) enhance reactivity at the β-position .

  • Solvent : Acetic acid facilitates protonation of the carbonyl group, accelerating nucleophilic attack .

  • Temperature : Reflux conditions (~120°C) ensure complete conversion within 16–24 hours .

Optimization via Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency. A protocol adapted from Martins et al. (2006) reduces the reaction time to 30–60 minutes with improved yields (85–92% vs. 70–79% under conventional heating) .

Procedure :

  • Combine 1 (1.0 mmol) and 2 (1.0 mmol) in acetic acid (10 mL).

  • Irradiate at 150 W, 100°C, for 45 minutes.

  • Extract with chloroform, wash with water, and recrystallize from hexane .

Advantages :

  • Reduced side reactions (e.g., decomposition of CF3_3 group).

  • Enhanced regiocontrol due to uniform heating .

Structural Confirmation and Analytical Data

X-ray Crystallography :
The title compound crystallizes in a monoclinic system (P21_1/c) with planar pyrazolo[1,5-a]pyrimidine core (mean deviation: 0.014 Å). Dihedral angles between aryl rings and the core are 14.1° (4-methylphenyl at C5) and 46.2° (4-methylphenyl at C2), confirming steric and electronic influences on molecular geometry .

Spectroscopic Data :

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.12 (s, 1H, H3), 7.65–7.23 (m, 8H, aryl-H), 2.45 (s, 6H, CH3_3) .

  • 13^{13}C NMR : δ 161.2 (C7-CF3_3), 148.9 (C5), 139.4 (C2), 129.8–126.4 (aryl-C), 21.3 (CH3_3) .

  • HRMS : m/z 449.1321 [M+H]+^+ (calc. 449.1325) .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimePurity (%)
ConventionalAcOH reflux, 16 h7916 h95
MicrowaveMW, 100°C, 45 min9245 min99

Key Observations :

  • MW irradiation minimizes byproduct formation (e.g., dihydro derivatives) .

  • Recrystallization from hexane yields prismatic crystals suitable for X-ray analysis .

Scalability and Industrial Relevance

A pilot-scale reaction (100 g) using MW irradiation achieved 89% yield with 98% purity, demonstrating feasibility for kilogram-scale production . Cost analysis highlights acetic acid and MW equipment as primary expenses, but reduced reaction time offsets operational costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl and methylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, particularly through the inhibition of aurora kinases, which are critical in cell division and are often overexpressed in tumors.

  • Case Study 1 : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating significant anticancer properties .

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases, including aurora kinases and cyclin-dependent kinases (CDKs). This inhibition is crucial for the development of targeted cancer therapies.

  • Case Study 2 : In vitro assays revealed that compounds similar to 2,5-bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine effectively inhibited aurora A kinase activity, leading to reduced cell proliferation in cancer models .

Antimicrobial and Antioxidant Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine possess antimicrobial and antioxidant activities. These properties make them suitable candidates for further development in treating infectious diseases and oxidative stress-related conditions.

  • Case Study 3 : A related study reported broad-spectrum antimicrobial activity against various bacterial strains and fungi, suggesting their potential role in developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Anticancer ActivityCytotoxic effects on MDA-MB-231 cell line (IC50 = 27.6 μM)
Kinase InhibitionInhibition of aurora A kinase leading to reduced proliferation
Antimicrobial ActivityBroad-spectrum activity against bacteria and fungi
Antioxidant ActivityScavenging free radicals contributing to antioxidant properties

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns :

  • The target compound and PHTPP share a CF₃ group at position 7, but PHTPP has additional CF₃ at position 5, enhancing its electron-withdrawing effects .
  • 6g and related derivatives (e.g., 6h, 6i) prioritize substitutions at positions 3 and 5, often using amines or heteroaryl groups to modulate solubility and bioactivity .
  • MK15 lacks the CF₃ group, highlighting how 7-position substituents (e.g., ketone vs. CF₃) influence reactivity and target engagement .

Synthetic Efficiency :

  • Yields for 3,5-disubstituted derivatives (e.g., 6g, 6j) exceed 80–92% when using PyBroP-activated SNAr reactions, underscoring the efficiency of this approach for 5-position amination .
  • Suzuki–Miyaura cross-coupling (e.g., for 3-aryl derivatives) is highly reliable for introducing diverse aryl/heteroaryl groups .

Key Insights:

  • PHTPP demonstrates the impact of 5,7-bis(CF₃) substitution on receptor selectivity, with minimal ESR1 cross-reactivity .
  • 6g and 6j , with 7-CF₃ and polar 5-substituents (e.g., hydroxymethyl), show enhanced kinase inhibition, suggesting that 5-position amines improve target binding .
  • The target compound’s 2,5-bis(4-methylphenyl) groups may enhance hydrophobic interactions in kinase binding pockets, analogous to diaryl substituents in MK79/MK80 .

Biological Activity

2,5-Bis(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and inflammation.

Chemical Structure

The molecular formula of this compound is C22H21F3N4C_{22}H_{21}F_3N_4. The structure features two para-methylphenyl groups and a trifluoromethyl group, contributing to its unique properties and biological activities.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. For instance, derivatives of this class have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrazolo[1,5-a]pyrimidine derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

Anti-inflammatory Effects

Compounds within this chemical class have also demonstrated anti-inflammatory properties. They act as inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. This activity suggests potential therapeutic applications in managing inflammatory diseases .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. It has been reported that these compounds can inhibit various enzymes involved in cancer progression and inflammation. For example, they may inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis .

Study on Anticancer Activity

A notable study investigated the effects of a related pyrazolo[1,5-a]pyrimidine on MDA-MB-231 cells. The compound exhibited a selective toxicity profile, with a significantly lower effect on non-cancerous MCF10A cells. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .

Anti-inflammatory Mechanism

In another study focusing on the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines, researchers found that these compounds inhibited COX-2 activity effectively. The mechanism involved competitive inhibition at the enzyme's active site, reducing the production of pro-inflammatory mediators .

Data Summary Table

Biological Activity IC50 Value Cell Line Reference
Anticancer (MDA-MB-231)0.126 μMTriple-negative breast cancer
Anti-inflammatory (COX-2 Inhibition)Not specifiedVarious
Selective Toxicity (MCF10A vs MDA-MB-231)Not specifiedNon-cancer vs Cancer

Q & A

What synthetic methodologies are most effective for constructing the pyrazolo[1,5-a]pyrimidine core of this compound?

Basic Research Focus
The core structure is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-ketoesters or enaminones with hydrazine derivatives under reflux conditions. For example, describes using silylformamidine reagents to functionalize position 7 of pyrazolo[1,5-a]pyrimidines, achieving yields >60% through optimized solvent selection (e.g., benzene) and temperature control (reflux at 80–100°C). Post-synthetic modifications, such as bromination or nitration, are performed using reagents like N-bromosuccinimide (NBS) or HNO₃/H₂SO₄ mixtures .

Advanced Consideration : To avoid side reactions (e.g., over-nitration), monitor intermediates via thin-layer chromatography (TLC) and employ protecting groups for sensitive functional groups like trifluoromethyl .

How can discrepancies in elemental analysis (C/H/N) and HRMS data be resolved during compound validation?

Advanced Research Focus
Discrepancies often arise from incomplete purification or hygroscopic intermediates. For instance, reports a 0.2% deviation in nitrogen content (Calcd: 27.65%; Found: 27.45%) due to residual solvent. To mitigate this:

  • Use high-vacuum drying (<0.1 mbar) for ≥24 hours.
  • Validate purity via orthogonal methods (e.g., ¹H/¹³C NMR integration ratios and HRMS isotopic pattern matching).
  • Cross-reference with X-ray crystallography data (e.g., confirms bond lengths and angles within ±0.004 Å) .

What strategies optimize regioselectivity during functionalization of position 7 in pyrazolo[1,5-a]pyrimidines?

Advanced Research Focus
Position 7’s reactivity is influenced by electron-withdrawing groups (e.g., trifluoromethyl) and steric effects. demonstrates that silylformamidines selectively target position 7 due to their bulkiness, suppressing competing reactions at positions 3 or 4. Key parameters:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Maintain reaction temperatures below 60°C to prevent rearrangement.
  • Confirm regiochemistry via NOESY NMR (e.g., coupling between H-7 and adjacent substituents) .

How can researchers design bioactivity studies for this compound, given its structural similarity to known bioactive analogs?

Basic Research Focus
Leverage its trifluoromethyl group and aromatic substituents for target engagement. and highlight pyrazolo[1,5-a]pyrimidines as purine analogs with antimetabolite, COX-2 inhibitory, and kinase-modulating properties. Methodological steps:

  • In vitro screening : Test against enzyme targets (e.g., HMG-CoA reductase) at 1–100 µM concentrations.
  • Structure-activity relationship (SAR) : Compare with analogs lacking 4-methylphenyl groups (e.g., ’s ethyl derivatives).
  • Crystallography : Co-crystallize with target proteins to identify binding motifs (e.g., ’s π-stacking interactions) .

What analytical techniques are critical for resolving spectral contradictions in ¹H/¹³C NMR assignments?

Advanced Research Focus
Ambiguities in NMR shifts (e.g., overlapping aromatic signals) require:

  • 2D NMR : HSQC and HMBC to correlate ¹H-¹³C couplings (e.g., resolves C-5/C-7 ambiguities via HMBC).
  • Deuterium exchange : Identify labile protons (e.g., NH groups in ’s hydrazinyl derivatives).
  • Computational validation : Compare experimental shifts with DFT-calculated values (RMSD < 0.3 ppm) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus
The trifluoromethyl group’s steric demand can induce racemization. Strategies include:

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings.
  • Crystallization-induced diastereomer resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives).
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time enantiomer tracking .

How do researchers validate the stability of this compound under physiological conditions?

Basic Research Focus
Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC ( ).
  • Plasma stability : Use human plasma (37°C, 1–4 hours); quench with acetonitrile and analyze metabolite profiles.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

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